NKH477 (Colforsin daropate hydrochloride), also known as Adehl, NKH-477, Nkh 477, and Colforsin dapropate hydrochloride, is a synthetic, water-soluble derivative of forskolin []. Forskolin is a natural diterpene compound derived from the Indian Coleus plant (Coleus forskohlii) []. NKH477 exhibits improved properties compared to forskolin, including enhanced water solubility, longer duration of action, limited blood-brain barrier permeability, and oral activity [].
NKH477 is primarily classified as a direct activator of adenylate cyclase, an enzyme responsible for catalyzing the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) [, , , ]. This activity leads to an increase in intracellular cAMP levels, which plays a crucial role in various cellular signaling pathways and physiological processes [, ].
In scientific research, NKH477 serves as a valuable tool for studying the role of cAMP in various biological systems and exploring its potential therapeutic applications [, , ]. It has been extensively studied for its effects on cardiovascular function, smooth muscle relaxation, renal function, immune modulation, and energy metabolism [, , , , , , , , , ].
NKH477, also known as 6-(3-dimethylaminopropionyl) forskolin hydrochloride or colforsin dapropate hydrochloride, is a synthetic organic compound derived from forskolin, a natural product obtained from the plant Coleus forskohlii. This compound is primarily recognized for its role as an adenylyl cyclase activator, which enhances the production of cyclic adenosine monophosphate (cAMP) in cells. NKH477 is notable for its water solubility and its ability to selectively activate cardiac adenylyl cyclase more potently than other tissue types, such as lung, brain, and kidney .
NKH477 is synthesized from forskolin, which is a diterpene that has been used traditionally in Ayurvedic medicine. The synthetic modification involves the addition of a dimethylaminopropionyl group to enhance its pharmacological properties and solubility. Research indicates that NKH477 may have potential therapeutic applications in cardiovascular diseases due to its mechanism of action .
NKH477 is classified as a synthetic organic compound. Its International Nonproprietary Name (INN) is colforsin, and it has been assigned the Chemical Abstracts Service (CAS) number 138605-00-2. It falls under the category of adenylyl cyclase activators and has been studied for its effects on cAMP levels within various biological systems .
The synthesis of NKH477 typically involves several steps starting from forskolin. The key method includes:
The synthesis can be achieved via solid-phase synthesis techniques or solution-phase reactions, depending on the desired purity and yield. The process requires careful control of reaction conditions to avoid degradation of the forskolin backbone during modification .
The molecular formula of NKH477 is , with a molecular weight of approximately 546.1 g/mol. The structural configuration includes multiple chiral centers, which contribute to its biological activity.
The compound's structure features a complex arrangement that includes:
The InChIKey for NKH477 is DOIXLDJOYNGJJP-SMIGQZBFSA-N, which can be used for database searches related to this compound .
NKH477 undergoes various chemical reactions typical of organic compounds with functional groups such as esters and amines. Key reactions include:
The compound is stable under normal conditions but should be handled with care due to its toxicity profile. It is classified as very toxic if swallowed, necessitating proper safety measures during handling and storage .
NKH477 exerts its effects primarily through the activation of adenylyl cyclase, leading to increased levels of cAMP within cells. This elevation in cAMP activates protein kinase A (PKA), which then modulates various downstream signaling pathways involved in cellular responses such as:
Studies have shown that NKH477 activates cardiac adenylyl cyclase more effectively than other tissues, suggesting a targeted therapeutic potential for cardiac applications .
NKH477 (Colforsin dapropate hydrochloride) is a water-soluble forskolin derivative that directly activates the catalytic unit of adenylyl cyclase (AC), elevating intracellular cyclic adenosine monophosphate (cAMP) levels. Unlike endogenous G-protein-coupled receptor (GPCR) agonists, NKH477 bypasses membrane receptors to stimulate AC catalytic activity allosterically. It binds a hydrophobic pocket formed by the C1 and C2 cytoplasmic domains of AC, inducing conformational changes that enhance ATP-to-cAMP conversion efficiency. This binding stabilizes the catalytically active dimeric interface of AC subunits, increasing Vmax without altering KM for ATP [2] [7] [10].
Table 1: Key Properties of NKH477
Property | Value/Characteristic |
---|---|
Chemical Class | Forskolin derivative (6-(3-dimethylaminopropionyl) forskolin hydrochloride |
Molecular Weight | 546.1 g/mol |
Solubility | Water-soluble (up to 40 mM) |
Primary Target | Adenylyl cyclase catalytic unit |
cAMP Elevation Mechanism | Direct AC activation |
Selectivity Profile | Preferential for AC type V |
NKH477 exhibits marked selectivity for cardiac-enriched AC isoforms, particularly type V (ACV). Studies using membranes overexpressing AC isoforms revealed that NKH477 stimulates ACV 1.87-fold more potently than forskolin itself, while showing minimal activation of type II (ACII; 1.04-fold) and type III (ACIII; 0.89-fold) isoforms [3]. This selectivity arises from its C6 side-chain modification (3-dimethylaminopropionyl group), which optimizes interactions with isoform-specific residues in the catalytic cleft of ACV. Molecular docking analyses indicate the cationic dimethylamino group forms salt bridges with Glu432 in ACV’s C1 domain—a residue not conserved in ACII or ACIII. This interaction stabilizes the forskolin-binding pocket, enhancing catalytic efficiency specifically in ACV [3] [7] [10]. In vivo, this translates to targeted cAMP generation in cardiomyocytes and vascular smooth muscle, minimizing off-target effects in tissues expressing non-cardiac AC isoforms.
Table 2: Isoform-Selective Activation of Adenylyl Cyclases by NKH477
AC Isoform | Tissue Distribution | Fold Stimulation by NKH477 (vs. Forskolin) | Biological Consequence |
---|---|---|---|
Type V (ACV) | Heart, Vascular Smooth Muscle | 1.87 ± 0.02* | Enhanced cardiac contractility, Vasodilation |
Type II (ACII) | Lung, Brain | 1.04 ± 0.02 | Minimal activation |
Type III (ACIII) | Olfactory Epithelium | 0.89 ± 0.03* | No significant activation |
*P<0.05 vs. forskolin [3] [10]
NKH477 demonstrates superior efficacy in cellular cAMP elevation compared to its parent compound forskolin, primarily due to enhanced water solubility and membrane permeability. In porcine coronary artery smooth muscle cells, 0.1 μM NKH477 increased cAMP by ~15-fold within 2 minutes—30% greater than equimolar forskolin [1]. Unlike forskolin, NKH477 achieves this without organic solvents, improving biological relevance. When compared to the membrane-permeable cAMP analog dibutyryl-cAMP (db-cAMP), NKH477 induces more physiological cAMP spatiotemporal dynamics. In rabbit mesenteric arteries, 0.1 μM NKH477 attenuated noradrenaline-induced Ca2+ mobilization by 80%, whereas 0.1 mM db-cAMP produced only 60% inhibition, indicating superior bioactivity of direct AC activation over exogenous cAMP delivery [4]. This arises because NKH477 generates cAMP within microdomains near effector proteins (e.g., PKA, Epac), while db-cAMP diffuses uniformly, diluting compartmentalized signaling [1] [4].
NKH477 modulates vascular tone by suppressing agonist-induced extracellular Ca2+ influx. In rabbit mesenteric arteries, 10 μM noradrenaline (NA) induced a phasic [Ca2+]i increase (from 100 nM to 600 nM) followed by a sustained tonic phase (250 nM), correlating with contraction force. NKH477 (0.01–0.3 μM) dose-dependently attenuated both phases, reducing peak [Ca2+]i by 70% and tonic [Ca2+]i by 65% at 0.3 μM [4]. This inhibition occurred via cAMP/PKA-mediated pathways:
Beyond Ca2+ influx, NKH477 targets intracellular Ca2+ release. In porcine coronary arteries, acetylcholine (ACh) stimulation generates InsP3, triggering Ca2+ release from sarcoplasmic reticulum (SR) stores. NKH477 (0.1 μM) reduced ACh-induced InsP3 production by 40% and attenuated the subsequent [Ca2+]i transient by 60% [1]. Crucially, this is not due to direct InsP3 receptor (IP3R) inhibition, as demonstrated in β-escin-skinned vascular strips:
Table 3: Mechanisms of NKH477-Mediated Calcium Mobilization Inhibition
Target Process | Mechanism of Inhibition | Experimental Evidence |
---|---|---|
VGCC Influx | PKA-mediated VGCC β-subunit phosphorylation | NKH477 inhibits high K⁺-induced Ca²⁺ influx in porcine coronary arteries [1] |
SOCE | Epac-Rap1-dependent STIM1/Orai1 uncoupling | Attenuates NA-induced tonic [Ca²⁺]ᵢ in Ca²⁺-containing solutions [4] |
InsP₃ Synthesis | Gαq-PLCβ uncoupling via GRK phosphorylation | Reduces NA/ACh-induced InsP₃ production without affecting IP₃R sensitivity [1] [4] |
SR Ca²⁺ Uptake | PKA-phosphorylated phospholamban enhances SERCA activity | Accelerates [Ca²⁺]ᵢ decay after agonist stimulation [5] |
Myofilament Ca²⁺ Sensitivity | PKA phosphorylation of myosin light chain kinase (MLCK) | Rightward shift in [Ca²⁺]ᵢ-force relationship in skinned muscles [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7